molecular formula C15H10ClN B1621219 2-Chloro-4-phenylquinoline CAS No. 5855-56-1

2-Chloro-4-phenylquinoline

Cat. No.: B1621219
CAS No.: 5855-56-1
M. Wt: 239.7 g/mol
InChI Key: OBMBUODDCOAJQP-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications The structure of this compound consists of a quinoline ring substituted with a chlorine atom at the second position and a phenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction proceeds under acidic or basic conditions, often using catalysts such as Lewis acids or bases to facilitate the cyclization process.

Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid. This method is known for producing quinoline derivatives efficiently.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure the reaction proceeds efficiently and safely.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-phenylquinoline undergoes various chemical reactions, including:

    Electrophilic Substitution: The chlorine atom at the second position can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The phenyl group at the fourth position can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are often employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-Chloro-4-phenylquinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antiviral activities.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Chloroquinoline: Similar structure but lacks the phenyl group at the fourth position.

    4-Phenylquinoline: Similar structure but lacks the chlorine atom at the second position.

    Quinoline: The parent compound without any substitutions.

Uniqueness: 2-Chloro-4-phenylquinoline is unique due to the presence of both the chlorine atom and the phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

2-chloro-4-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMBUODDCOAJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367975
Record name 2-chloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-56-1
Record name 2-chloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (37.4 mL, 402 mmol) was added to 2-hydroxy-4-phenylquinoline and the mixture was heated to reflux for 4 hours. Upon cooling to room temperature, the mixture was added slowly to stirring ice water yielding a white precipitate. The mixture was extracted with methylene chloride, and the organic phases were combined, dried with magnesium sulfate, filtered and concentrated to yield 2-chloro-4-phenylquinoline.
Quantity
37.4 mL
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reactant
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0 (± 1) mol
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ice water
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Synthesis routes and methods II

Procedure details

2-Chloro-4-phenylquinoline was prepared by the following method (Rxn-1). 2-Aminobenzophenone (21 g, 106.5 mmol) was dissolved in methylene chloride (213 mL) and triethylamine (22.3 mL, 159.8 mmol) was added slowly. After cooling to 0° C., acetylchloride (8.3 mL, 117.2 mmol) was added to the reaction mixture dropwise. The reaction mixture was then removed from ice and allowed to stir overnight. Upon the addition of 10% hydrochloric acid (84 mL), the aqueous layers were combined and extracted with ethyl acetate. The organic phases were combined, dried with magnesium sulfate, and concentrated. Purification by column chromatography (25% ethyl acetate/heptane) gave 2-acetamidobenzophenone.
Quantity
21 g
Type
reactant
Reaction Step One
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213 mL
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solvent
Reaction Step One
Quantity
22.3 mL
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reactant
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8.3 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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